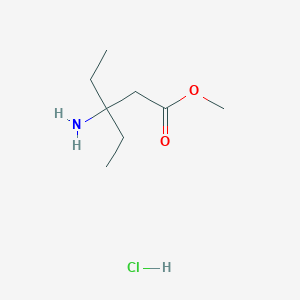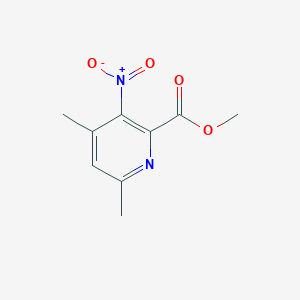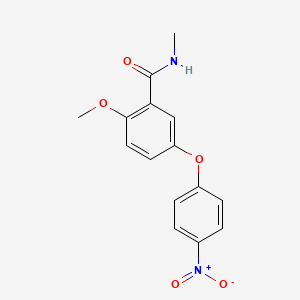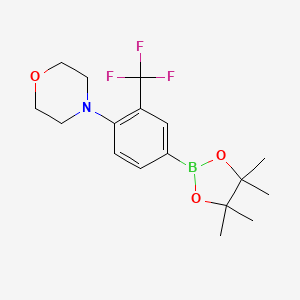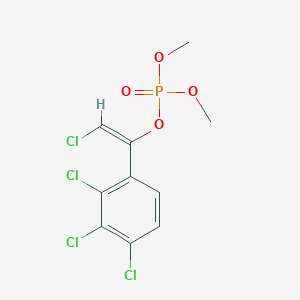
2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the reaction of 2,3,4-trichlorobenzaldehyde with dimethyl phosphite in the presence of a base, followed by chlorination . The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In neutral or acidic media, it hydrolyzes slowly, while in alkaline media, it hydrolyzes rapidly.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions with varying pH levels.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.
Oxidation: Forms oxides and chlorinated by-products.
Substitution: Results in substituted phosphates and chlorinated compounds.
Aplicaciones Científicas De Investigación
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its effects on acetylcholinesterase inhibition and potential therapeutic uses.
Industry: Utilized in the development of pest control products and veterinary medicines
Mecanismo De Acción
The primary mechanism of action of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Chlorpyrifos: A widely used organophosphate with broader pest control applications.
Diazinon: An organophosphate insecticide used in agriculture and household pest control.
Uniqueness
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate is unique due to its specific structure, which provides high efficacy against a range of pests while maintaining relatively low toxicity to non-target organisms. Its stability and effectiveness in various environmental conditions also distinguish it from other similar compounds .
Propiedades
Número CAS |
37913-85-2 |
|---|---|
Fórmula molecular |
C10H9Cl4O4P |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-8(5-11)6-3-4-7(12)10(14)9(6)13/h3-5H,1-2H3/b8-5+ |
Clave InChI |
CKRKMPZQCMAKGJ-VMPITWQZSA-N |
SMILES isomérico |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C(=C(C=C1)Cl)Cl)Cl |
SMILES canónico |
COP(=O)(OC)OC(=CCl)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
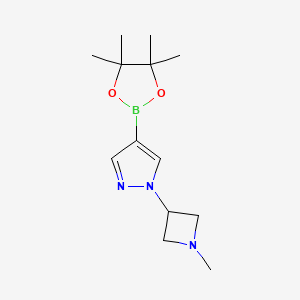

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
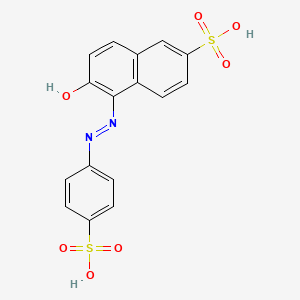
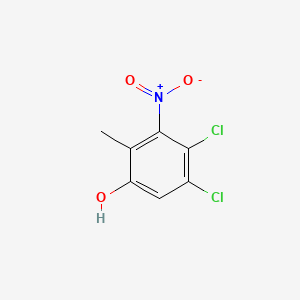

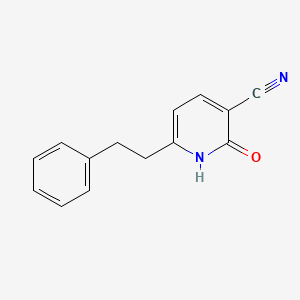
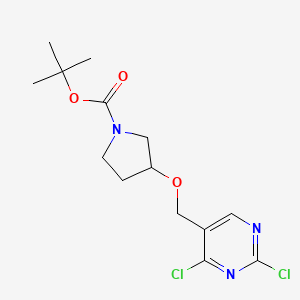
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
